1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, followed by cyclization. The initial step involves the reaction of 1-benzylpiperidin-4-one with 3,4-dimethoxybenzaldehyde to form an intermediate compound. This intermediate then undergoes cyclization under reflux conditions to yield the final pyrazole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress and cell damage . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-bis((E)-3,4-dimethoxybenzylidene)piperidin-4-one: An intermediate in the synthesis of the target compound.
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine: A related pyrazolo-pyridine analogue with similar structural features.
Uniqueness
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and dimethoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-18-26(20-11-13-22(30-2)24(15-20)32-4)28-29(17-19-9-7-6-8-10-19)27(18)21-12-14-23(31-3)25(16-21)33-5/h6-16H,17H2,1-5H3 |
InChI Key |
OMNKNUDNZHSPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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